2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
2-[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine is a structurally complex derivative of the 1,8-naphthyridine core, a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 6. This compound features a piperidin-4-yl group at position 2 of the naphthyridine ring, which is further substituted with a 1-phenylcyclopropanecarbonyl moiety.
The phenylcyclopropane motif is notable for its conformational rigidity, which may influence binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-22(23(12-13-23)19-6-2-1-3-7-19)26-15-10-17(11-16-26)20-9-8-18-5-4-14-24-21(18)25-20/h1-9,14,17H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYSVOKJACDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedlander Reaction
The Friedlander reaction remains the most efficient route for constructing 1,8-naphthyridines. This method involves the condensation of 2-aminonicotinaldehyde (28) with α-methylene carbonyl compounds (29) under basic or acidic conditions. For instance, reacting 28 with cyclohexanone in diphenyl ether at 250°C yields ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (30) . Modifications to the ketone component enable regioselective substitution at the C-2 position, critical for subsequent piperidin-4-yl incorporation.
Meth-Cohn Reaction
Alternatively, the Meth-Cohn reaction provides direct access to 2-chloro-1,8-naphthyridine derivatives. Treating N-(pyridin-2-yl)acetamide (26) with Vilsmeier’s reagent (POCl₃/DMF) generates 2-chloro-3-formyl-1,8-naphthyridine (27) . While this route introduces a formyl group at C-3, subsequent reduction or functionalization steps can tailor the scaffold for further modifications.
Acylation with 1-Phenylcyclopropanecarbonyl Chloride
The final step involves acylating the piperidine nitrogen with 1-phenylcyclopropanecarbonyl chloride:
Preparation of 1-Phenylcyclopropanecarbonyl Chloride
1-Phenylcyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C, yielding the corresponding acyl chloride. This intermediate is highly reactive and must be used immediately to prevent hydrolysis.
Amide Bond Formation
Reacting the piperidin-4-yl-substituted naphthyridine with 1-phenylcyclopropanecarbonyl chloride in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at room temperature produces the target compound. The reaction typically completes within 4–6 hours, with yields ranging from 65–85%.
Alternative Synthetic Routes
Tandem Heterocyclization-Acylation
A one-pot synthesis combining naphthyridine formation and acylation has been explored. For example, microwave-assisted condensation of 2-aminonicotinaldehyde, piperidin-4-yl ketone, and 1-phenylcyclopropanecarbonyl chloride in ethanol at 120°C for 30 minutes achieves a 60% yield. This method reduces purification steps but requires rigorous optimization.
Multi-Component Reactions
Green synthesis approaches using glycerol as a solvent and catalyst have been reported for analogous naphthyridines. Reacting glutaraldehyde, malononitrile, and β-ketoamides under microwave irradiation yields fused naphthyridine derivatives, though adaptation to the target compound remains experimental.
Analytical Characterization and Optimization
Critical data for validating synthetic success include:
Challenges and Mitigation Strategies
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Low Yields in Acylation : Steric hindrance from the cyclopropane ring slows acyl chloride reactivity. Using Hünig’s base (DIPEA) instead of Et₃N improves nucleophilicity.
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Byproduct Formation : Over-alkylation during piperidine coupling is minimized by stoichiometric control and low-temperature reactions.
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Solubility Issues : Incorporating polar solvents (e.g., DMSO) during final purification enhances crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine exhibit significant anticancer properties. For instance, research focusing on naphthyridine derivatives has shown potential in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that naphthyridine derivatives could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Neurological Disorders
The compound has also been evaluated for its effects on neurological disorders. Given the structural similarity to known neuroprotective agents, it is hypothesized that it may modulate neurotransmitter systems or exert neuroprotective effects.
Case Study:
In a preclinical study, this compound was tested for its efficacy in models of neurodegeneration. Results indicated a reduction in neuronal death and improvement in cognitive function in treated subjects compared to controls.
Anti-inflammatory Properties
Another promising application is its potential as an anti-inflammatory agent. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Case Study:
Research published in Pharmacology Reports highlighted the anti-inflammatory effects of related piperidine derivatives. The study found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in conditions like rheumatoid arthritis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine or naphthyridine moieties can enhance potency and selectivity against specific biological targets.
| Modification | Effect |
|---|---|
| Alteration of phenyl group | Increased binding affinity to target receptors |
| Substitution on naphthyridine ring | Enhanced anticancer activity |
| Variation in carbon chain length | Improved bioavailability |
Mechanism of Action
The mechanism of action of 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,8-Naphthyridine Derivatives
Key Observations:
Substituent Rigidity and Bioactivity: The phenylcyclopropane group in the target compound introduces a rigid, planar structure compared to flexible alkyl chains (e.g., ethyl or benzyl groups in ). This rigidity may enhance binding to hydrophobic pockets in target proteins, as seen in fluorinated naphthyridines mimicking fluoroquinolones . In contrast, 2-(3,4-dimethylphenyl)-1,8-naphthyridine demonstrates how bulky aryl substituents stabilize crystal packing via π-π interactions, which could influence solubility and bioavailability.
Piperidine/Piperazine Modifications: Piperazine-containing derivatives (e.g., compound 5b2 in ) exhibit broad-spectrum antimicrobial activity (MIC: 50–200 μg/mL against E. coli and S. aureus), attributed to the basic nitrogen in piperazine enhancing membrane penetration. The 1-phenylcyclopropanecarbonyl moiety may act as a prodrug motif, as seen in other acylated piperidine derivatives that improve blood-brain barrier penetration for CNS targets .
Carboxylic Acid vs. Carbonyl Groups :
- 1,8-Naphthyridine-3-carboxylic acid derivatives (e.g., ) show enhanced hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antifolates or topoisomerase inhibitors). The target compound lacks this acidic group, suggesting a different mechanism of action, possibly allosteric modulation or receptor antagonism.
Biological Activity
The compound 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS Number: 2176202-23-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.5 g/mol. The structure features a naphthyridine core linked to a piperidine ring and a phenylcyclopropanecarbonyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 2176202-23-4 |
Biological Activities
Research indicates that derivatives of naphthyridine, including the target compound, exhibit a range of biological activities:
1. Anticancer Activity
Naphthyridine derivatives have shown promise in anticancer research due to their ability to inhibit specific cancer cell lines. Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
2. Antimicrobial Properties
Research has demonstrated that naphthyridine derivatives possess antimicrobial activity against various pathogens. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .
3. Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This action is crucial for conditions such as arthritis and other inflammatory diseases .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For example, it may act as an inhibitor of Janus kinases (JAKs), which play a critical role in the signaling of various cytokines related to inflammation and immune response .
Case Studies
Several studies have investigated the biological activities of naphthyridine derivatives:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of naphthyridine derivatives on human breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
Study 2: Antimicrobial Testing
In another study, various naphthyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against resistant strains .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
